An In-depth Technical Guide to 2-Chloro-5-chloromethylthiazole (CAS: 105827-91-6)
An In-depth Technical Guide to 2-Chloro-5-chloromethylthiazole (CAS: 105827-91-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-chloromethylthiazole (CCMT), a pivotal intermediate in the synthesis of prominent agrochemicals and pharmaceuticals. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent utilization, and key safety and handling information.
Core Properties and Specifications
2-Chloro-5-chloromethylthiazole is a bifunctional electrophile, characterized by a thiazole (B1198619) ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 5-position.[1] This structure makes it a versatile building block, particularly for introducing the 2-chloro-thiazol-5-ylmethyl moiety into larger molecules.[2]
Physicochemical Data
The physical and chemical properties of CCMT are summarized in the table below, compiled from various sources. It typically appears as a white to light yellow crystalline solid or a colorless to light yellow liquid, depending on the ambient temperature and purity.[3][4]
| Property | Value | References |
| CAS Number | 105827-91-6 | [5] |
| Molecular Formula | C₄H₃Cl₂NS | [3] |
| Molecular Weight | 168.04 g/mol | [3] |
| Appearance | White to light yellow crystal or colorless to light yellow liquid | [3][6] |
| Melting Point | 29-31 °C | [3] |
| Boiling Point | 97 °C at 6 mmHg | [4][5] |
| Density | ~1.5 g/cm³ | |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, chloroform, and toluene (B28343). | [1][3][6] |
| Purity | Typically ≥98.5% | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of CCMT.
| Spectroscopy | Data | References |
| ¹H NMR (CDCl₃) | δ: 7.3 (s, 1H, thiazole C4-H); 4.6 (s, 2H, -CH₂Cl) | [2][4][5] |
| ¹³C NMR (CDCl₃) | δ: 152.6 (C-2); 140.2 (C-4); 137.5 (C-5); 37.1 (-CH₂) | [2][4][5] |
Synthesis of 2-Chloro-5-chloromethylthiazole
Several synthetic routes to CCMT have been developed, primarily differing in their starting materials. The following sections detail the most common and effective experimental protocols.
Synthesis from 1,3-Dichloropropene (B49464)
This method involves the reaction of 1,3-dichloropropene with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which is then chlorinated and cyclized to yield CCMT.[2]
// Nodes DCP [label="1,3-Dichloropropene", fillcolor="#F1F3F4", fontcolor="#202124"]; NaSCN [label="Sodium Thiocyanate\n(NaSCN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="3-Chloro-2-propenylthiocyanate", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="3-Chloro-1-propenylisothiocyanate", fillcolor="#FFFFFF", fontcolor="#202124"]; Chlorine [label="Chlorine (Cl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; CCMT [label="2-Chloro-5-chloromethylthiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges DCP -> Intermediate1 [label="Reaction with NaSCN", color="#34A853"]; NaSCN -> Intermediate1 [color="#34A853"]; Intermediate1 -> Intermediate2 [label="Thermal Rearrangement\n([2][2]-Sigmatropic)", color="#EA4335"]; Intermediate2 -> CCMT [label="Chlorination & Cyclization", color="#FBBC05"]; Chlorine -> CCMT [color="#FBBC05"]; } caption: Synthesis workflow from 1,3-Dichloropropene.
Experimental Protocol:
-
Formation of Isothiocyanate Intermediate: A mixture of 1,3-dichloropropene and sodium thiocyanate is heated. This initially forms 3-chloro-2-propenylthiocyanate.[2]
-
Thermal Rearrangement: Upon further heating, the thiocyanate undergoes a[2][2]-sigmatropic rearrangement to yield the more stable 3-chloro-1-propenylisothiocyanate (a mixture of cis and trans isomers).[2]
-
Chlorination and Cyclization: The crude isothiocyanate mixture is dissolved in a solvent such as chloroform.[4][5] The solution is heated to reflux, and chlorine gas is bubbled through the mixture over a period of 6-8 hours.[2][4][5] The reaction progress is monitored by Gas Chromatography (GC).[2][4][5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered.[2][4][5] The solvent is removed under reduced pressure using a rotary evaporator.[2][4][5] The crude product can be purified by vacuum distillation (e.g., at 97 °C under 6 mmHg) to yield CCMT with a purity of up to 65%.[2] Adding sodium bicarbonate before distillation can help neutralize any residual acid.[2][4]
Synthesis from 2,3-Dichloropropene ("One-Pot" Process)
A highly efficient "one-pot" process starting from 2,3-dichloropropene has been developed, achieving high purity and yield.[3][6] This method avoids the isolation of intermediates.[3]
// Nodes DCP [label="2,3-Dichloropropene", fillcolor="#F1F3F4", fontcolor="#202124"]; NaSCN [label="Sodium Thiocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; ThionylChloride [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionVessel [label="One-Pot Reaction\n(Substitution, Isomerization,\nChlorination-Cyclization)", fillcolor="#FFFFFF", fontcolor="#202124"]; CCMT [label="2-Chloro-5-chloromethylthiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges DCP -> ReactionVessel [color="#34A853"]; NaSCN -> ReactionVessel [color="#34A853"]; Solvent -> ReactionVessel [color="#34A853"]; ThionylChloride -> ReactionVessel [label="Chlorinating Agent", color="#EA4335"]; ReactionVessel -> CCMT [label="Purification", color="#FBBC05"]; } caption: "One-pot" synthesis from 2,3-Dichloropropene.
Experimental Protocol:
-
Substitution Reaction: In a three-necked flask, add sodium thiocyanate (1.23 mol), a phase transfer catalyst like tetrabutylammonium (B224687) bromide (2.5g), and toluene (200 mL).[6] Slowly add 2,3-dichloropropene (0.97 mol) dropwise while stirring.[6]
-
Isomerization: Heat the mixture to reflux in an 80°C oil bath for approximately 4 hours.[6] Following this, increase the temperature to 120°C and maintain for 3 hours to facilitate high-temperature isomerization.[6]
-
Chlorination-Cyclization: Cool the reaction mixture. The resulting mixture containing the isothiocyanate intermediate is then reacted with a chlorinating agent, such as thionyl chloride or sulfuryl chloride, in a suitable solvent to yield CCMT.[3][6]
-
Purification: The final product is purified to achieve a purity of up to 99%.[3][6] This process is noted for its simplicity, fewer side reactions, and high efficiency.[3]
Reactivity and Applications in Synthesis
The reactivity of CCMT is dominated by its two electrophilic centers: the chlorine on the thiazole ring and the chlorine on the methyl group. The chloromethyl group is particularly reactive, making CCMT an excellent alkylating agent for introducing the thiazole moiety.[3]
Synthesis of Neonicotinoid Insecticides
CCMT is a crucial intermediate for the synthesis of new-generation neonicotinoid insecticides, including Thiamethoxam (B1682794) and Clothianidin.[5]
Thiamethoxam is synthesized via the N-alkylation of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine with CCMT.[7]
// Nodes CCMT [label="2-Chloro-5-\nchloromethylthiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxadiazine [label="3-Methyl-4-nitroimino-\nperhydro-1,3,5-oxadiazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)\nCatalyst (e.g., (CH₃)₄NOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Dimethyl Carbonate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Condensation Reaction\n(N-Alkylation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Thiamethoxam [label="Thiamethoxam", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges CCMT -> Reaction [color="#34A853"]; Oxadiazine -> Reaction [color="#34A853"]; Base -> Reaction [color="#EA4335"]; Solvent -> Reaction [color="#EA4335"]; Reaction -> Thiamethoxam [label="Work-up & Crystallization", color="#FBBC05"]; } caption: Synthesis of Thiamethoxam from CCMT.
Experimental Protocol (Example):
-
Reaction Setup: Charge a reaction vessel with 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (0.278 mol), dimethyl carbonate (148.8 g), and 2-chloro-5-chloromethylthiazole (0.242 mol).[7]
-
Reagent Addition: Slowly add a mixture of tetramethylammonium (B1211777) hydroxide (B78521) (1 g), potassium carbonate (58 g), and dimethyl carbonate (130 g).[7] The reaction is typically carried out at 60-70°C.[7]
-
Work-up: After the reaction is complete, add water (150 ml) and adjust the pH to 6.5 with hydrochloric acid.[7] Allow the layers to separate.
-
Isolation: Concentrate the organic layer under reduced pressure, then cool to induce crystallization. The solid product is collected by filtration and dried to yield Thiamethoxam (82% yield in one cited example).[7]
The synthesis of Clothianidin involves the condensation reaction of CCMT with a nitroimino-hexahydro-triazine derivative.[2][8]
Experimental Protocol (Example):
-
Reaction Setup: In a four-necked flask, dissolve 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-hexahydro-triazine (79 mmol) and potassium carbonate (196 mmol) in DMF (150 ml).[2]
-
CCMT Addition: At 20-25°C, add a solution of 2-chloro-5-chloromethylthiazole (79 mmol) in DMF dropwise over 30 minutes.[2]
-
Reaction: Slowly raise the temperature to 40-50°C and monitor the reaction by HPLC until the starting triazine is consumed.[2]
-
Work-up and Isolation: After the reaction, add saturated brine and an organic solvent for extraction. The organic phase is filtered, and the filtrate is cooled to below 0°C to crystallize the product, which is then isolated by filtration.[2] The intermediate is subsequently hydrolyzed in dilute hydrochloric acid to yield Clothianidin.[2]
Synthesis of Ritonavir Intermediate
CCMT is also a useful intermediate in the synthesis of the anti-HIV drug Ritonavir, a selective HIV protease inhibitor.[5] The 2-chloro-5-chloromethylthiazole moiety is incorporated into the final drug structure. The synthesis involves the displacement of the aliphatic chlorine with a formate (B1220265) anion, followed by hydrolysis and subsequent steps.[2]
Safety, Handling, and Storage
CCMT is a reactive and hazardous chemical that requires careful handling.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | Description | References |
| Toxicity | Harmful if swallowed. Toxic in contact with skin. | [9][10] |
| Irritation | Causes severe skin burns and eye damage. Irritating to the respiratory system. | [3][9][10] |
| Sensitization | May cause an allergic skin reaction. | [3][9][10] |
| Environmental | Toxic to aquatic life with long-lasting effects. | [9][10] |
Recommended PPE:
-
Eye/Face Protection: Chemical splash-resistant safety goggles or glasses with side protection. A face shield may be appropriate.[11]
-
Hand Protection: Chemical-resistant gloves.[11]
-
Skin and Body Protection: Laboratory coat, closed-toed shoes, and appropriate protective clothing.[11]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to keep airborne concentrations low.[11]
Storage and Stability
-
Storage Conditions: Store in a refrigerator at 2-8°C under an inert atmosphere.[3] Keep the container tightly closed in a dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[11]
-
Stability: The compound is stable under recommended storage conditions.[11]
Conclusion
2-Chloro-5-chloromethylthiazole (CAS: 105827-91-6) is a cornerstone intermediate for the chemical synthesis of high-value products in the agrochemical and pharmaceutical industries. Its dual reactive sites allow for versatile synthetic transformations. A thorough understanding of its properties, synthesis protocols, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 5. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 6. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
